Cas no 1804453-66-4 (2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)

2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole is a specialized heterocyclic compound featuring a benzo[d]oxazole core substituted with a chloroacetyl group at the 2-position and a difluoromethyl group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The chloroacetyl moiety offers a versatile handle for further functionalization, while the difluoromethyl group enhances metabolic stability and lipophilicity. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocyclic derivatization. Suitable for controlled reactions under standard laboratory conditions, this compound is characterized by high purity and stability, meeting rigorous research and industrial application requirements.
2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole structure
1804453-66-4 structure
商品名:2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole
CAS番号:1804453-66-4
MF:C10H6ClF2NO2
メガワット:245.609948635101
CID:4818617

2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole
    • インチ: 1S/C10H6ClF2NO2/c11-4-7(15)10-14-6-2-1-5(9(12)13)3-8(6)16-10/h1-3,9H,4H2
    • InChIKey: XWGVJXRPYZPRGM-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1=NC2C=CC(C(F)F)=CC=2O1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • トポロジー分子極性表面積: 43.1
  • 疎水性パラメータ計算基準値(XlogP): 3

2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081003820-1g
2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole
1804453-66-4 98%
1g
$13,174.68 2022-04-02
Alichem
A081003820-500mg
2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole
1804453-66-4 98%
500mg
$7,216.07 2022-04-02
Alichem
A081003820-250mg
2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole
1804453-66-4 98%
250mg
$5,626.50 2022-04-02

2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole 関連文献

2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazoleに関する追加情報

Exploring the Chemistry and Applications of 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole (CAS No. 1804453-66-4)

The compound 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole (CAS No. 1804453-66-4) is a versatile heterocyclic molecule that has garnered significant attention in modern organic chemistry and pharmaceutical research. Its unique structural features, including the benzo[d]oxazole core and difluoromethyl substituent, make it a valuable building block for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, agrochemical development, and material science. The presence of the chloroacetyl group further enhances its reactivity, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds like 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where researchers seek molecules with optimized pharmacokinetic properties. The difluoromethyl group, in particular, is known to mimic hydrogen bonding interactions while offering improved lipophilicity, a feature highly sought after in small-molecule inhibitors and bioconjugates. As a result, this compound has become a focal point in studies exploring structure-activity relationships (SAR) and fragment-based drug design.

From a synthetic perspective, 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole serves as a key intermediate in the preparation of more complex heterocyclic scaffolds. Its reactivity allows for nucleophilic substitutions, cyclizations, and cross-coupling reactions, making it a favorite among chemists working on click chemistry and late-stage functionalization. The compound's compatibility with green chemistry principles, such as catalytic transformations and solvent-free reactions, further elevates its appeal in sustainable research initiatives. These attributes resonate with the broader scientific community's push toward environmentally friendly synthesis and atom economy.

Beyond pharmaceuticals, CAS No. 1804453-66-4 has shown promise in the development of advanced materials. Its benzo[d]oxazole moiety is known to contribute to photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes. The integration of fluorine atoms into such materials often enhances their thermal stability and electron-transport capabilities, addressing critical challenges in optoelectronics and sensor technology. This dual utility in life sciences and materials science underscores the compound's interdisciplinary significance.

As the scientific community continues to explore structure-property relationships, 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole remains a subject of active investigation. Its role in high-throughput screening libraries and combinatorial chemistry highlights its relevance in accelerating drug discovery pipelines. Moreover, its adaptability to machine learning-driven molecular design aligns with the increasing integration of artificial intelligence in chemical research. By bridging traditional synthetic methods with cutting-edge technologies, this compound exemplifies the future of rational molecular design.

In summary, 2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole (CAS No. 1804453-66-4) represents a convergence of innovation and practicality in modern chemistry. Its multifaceted applications—from medicinal chemistry to functional materials—reflect the evolving priorities of researchers worldwide. As interest in fluorine-containing compounds and heterocyclic diversity grows, this molecule is poised to play an even greater role in shaping the next generation of scientific breakthroughs.

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